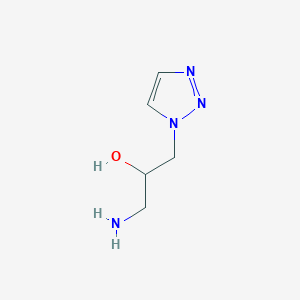
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-amino ester. The cyclization is often facilitated by the use of strong bases or acidic conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base, such as triethylamine or pyridine.
Attachment of the Pent-4-en-1-one Moiety: The final step involves the attachment of the pent-4-en-1-one moiety through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with a suitable alkylating agent, such as 4-pentenoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or reduce double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, or alkoxides to replace the sulfonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted azetidines with various functional groups
科学的研究の応用
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic activities, such as antimicrobial, anticancer, or anti-inflammatory agents.
Biological Studies: It can be used as a probe to study biological processes and interactions, particularly those involving azetidine-containing molecules.
Chemical Biology: The compound can be employed in chemical biology research to investigate the mechanisms of action of azetidine-based drugs and their interactions with biological targets.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability and functionality.
作用機序
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of enzymes involved in key biological processes, such as proteases or kinases, by binding to their active sites.
Modulation of Receptors: The compound may interact with cell surface receptors, modulating their signaling pathways and affecting cellular responses.
Disruption of Protein-Protein Interactions: It can interfere with protein-protein interactions, thereby altering the function of protein complexes and pathways.
類似化合物との比較
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds with similar azetidine rings but different substituents, such as 1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one.
Sulfonyl Azetidines: Compounds with different sulfonyl groups, such as 1-(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one.
Pent-4-en-1-one Derivatives: Compounds with variations in the pent-4-en-1-one moiety, such as 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)hex-4-en-1-one.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-2-3-4-14(17)16-9-13(10-16)20(18,19)12-7-5-11(15)6-8-12/h2,5-8,13H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPVALTYONXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2474007.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2474011.png)

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)
![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)

![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

